![molecular formula C19H16N4O3S B294630 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294630.png)
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to interact with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depend on its specific application. In medicinal chemistry, the compound has been shown to inhibit the growth of cancer cells and reduce inflammation. In pharmacology, the compound has been shown to improve drug delivery by increasing the solubility and bioavailability of drugs. In materials science, the compound has been shown to exhibit catalytic activity and semiconducting properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as a versatile compound that can be used in various fields. Its ability to exhibit catalytic activity and semiconducting properties makes it a useful material for materials science research. Its potential as an anti-cancer and anti-inflammatory agent makes it a promising compound for medicinal chemistry research. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. In medicinal chemistry, further studies can be conducted to investigate its potential as an anti-viral agent. In pharmacology, more research can be done to explore its potential as a drug delivery system for various drugs. In materials science, further studies can be conducted to investigate its potential as an organic semiconductor and to develop more efficient synthesis methods for the compound.
Conclusion
In conclusion, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has potential applications in various fields. Its complex synthesis method and the need for expertise in organic chemistry are limitations to its use in lab experiments. However, its potential as an anti-cancer, anti-inflammatory, and anti-viral agent, as well as its potential as a drug delivery system and as a catalyst and organic semiconductor, make it a promising compound for future research.
Synthesemethoden
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper. However, it is worth noting that the compound is synthesized using various reagents and solvents under specific conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, the compound has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In pharmacology, the compound has been studied for its potential as a drug delivery system. In materials science, the compound has been investigated for its potential as a catalyst and as an organic semiconductor.
Eigenschaften
Molekularformel |
C19H16N4O3S |
---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N4O3S/c1-12-5-4-6-13(9-12)24-11-17-22-23-18(20-21-19(23)27-17)16-10-25-14-7-2-3-8-15(14)26-16/h2-9,16H,10-11H2,1H3 |
InChI-Schlüssel |
DFKMACFTTSDVHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.